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Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of
numerous chronic diseases, leading to organ dysfunction and failure. In recent years, the
chemokine system, particularly the C-C chemokine receptors type 2 (CCR2) and type 5
(CCR5), has emerged as a critical driver of inflammatory cell recruitment and activation, key
events in the fibrotic cascade. This guide provides a detailed comparison of two chemokine
receptor antagonists, Cenicriviroc (CVC) and Maraviroc (MVC), focusing on their antifibrotic
properties as evidenced by preclinical and clinical data. While both agents target pathways
implicated in fibrosis, they differ in their receptor selectivity, with CVC being a dual CCR2/CCR5
antagonist and MVC being a selective CCR5 antagonist. This distinction may have significant
implications for their therapeutic efficacy across different fibrotic conditions.

Mechanism of Action: Targeting Inflammatory
Pathways

The antifibrotic effects of both Cenicriviroc and Maraviroc are rooted in their ability to block the
signaling of key chemokine receptors involved in the recruitment and activation of inflammatory
and profibrotic cells.
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Cenicriviroc (CVC) is an orally administered dual antagonist of CCR2 and CCRS5.[1][2] This
dual antagonism is significant as both receptors and their respective ligands, such as CCL2
and CCL5, are deeply implicated in the pathogenesis of fibrosis.[2] By blocking CCR2, CVC
inhibits the migration of inflammatory monocytes/macrophages to sites of injury.[1][2]
Simultaneously, its CCR5 antagonism interferes with the recruitment of various immune cells,
including T-cells, and the activation of hepatic stellate cells (HSCs), the primary collagen-
producing cells in the liver.[1][2][3]

Maraviroc (MVC) is a selective CCR5 antagonist.[4] Its mechanism of action in fibrosis is
primarily centered on blocking the CCL5-CCR5 axis. This pathway is crucial for the migration
and activation of Kupffer cells and hepatic stellate cells, which are key contributors to liver
inflammation and fibrosis.[4] By inhibiting CCR5, Maraviroc aims to reduce the inflammatory
response and subsequent deposition of extracellular matrix.[4][5]

Signaling Pathway Visualization
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Caption: Comparative signaling pathways of Cenicriviroc and Maraviroc in fibrosis.
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Preclinical Data Comparison

Direct comparative preclinical studies between Cenicriviroc and Maraviroc for antifibrotic

effects are not readily available. However, independent studies in various animal models

provide insights into their potential.

Feature

Cenicriviroc (CVC)

Maraviroc (MVC)

Animal Models

Thioacetamide-induced liver
fibrosis (rat), diet-induced
NASH (mouse), renal fibrosis

(mouse)[2]

Choline-deficient, ethionine-
supplemented (CDE) diet-
induced liver injury and HCC

(mouse)[5]

Key Findings

- Significantly reduced
monocyte/macrophage
recruitment[2]- Significant
reductions in collagen
deposition and collagen type 1
expression in liver and
kidney[2]- In the NASH model,
CVC significantly reduced the
NAFLD activity score[2]

- Reduced liver fibrosis, injury,
and tumor burden[5]-
Suppressed macrophage
accumulation and the liver
progenitor cell response[5]-
Inhibited the transition of liver
macrophages to a pro-tumoral

M2 phenotype[5]

Mechanism Insights

Potent anti-inflammatory and
antifibrotic activity across a

range of fibrosis models.[2]

Reduces hepatic inflammation
and fibrosis by targeting
CCRb5-expressing

macrophages.[5]

Clinical Evidence in Liver Fibrosis

Clinical trials for Cenicriviroc have primarily focused on nonalcoholic steatohepatitis (NASH),

while studies involving Maraviroc's antifibrotic effects have been conducted mainly in the

context of HIV infection, often with viral hepatitis co-infection.

Cenicriviroc in NASH-Associated Fibrosis
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Study Phase Key Endpoint & Result

- Primary Endpoint (NASH
resolution): Not met. 16-19%
of CVC-treated patients vs.
19% in placebo (p=0.52).[1]-
CENTAUR (NCT02217475) 2b Secondary Endpoint (Fibrosis
improvement =1 stage without
worsening of NASH): Met. 20%
of CVC-treated patients vs.
10% in placebo (p=0.02).[1][6]

- Primary Endpoint (Fibrosis
improvement 21 stage without
worsening of steatohepatitis at
Month 12): Not met. 22.3% in
the CVC group vs. 25.5% in
the placebo group (p=0.21).[7]

AURORA (NCT03028740) 3

Despite promising results in the Phase 2b CENTAUR trial, the Phase 3 AURORA study did not
demonstrate a statistically significant antifibrotic effect of Cenicriviroc in a larger population of
patients with NASH and liver fibrosis.[7] The development of Cenicriviroc for this indication

was subsequently terminated.[8]

Maraviroc in Liver Fibrosis (HIV Co-infection Context)
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Study Type Population Key Findings

- After a median follow-up of
18.45 months, 11 patients
showed improvement in
) fibrosis stage, while 5
_ _ 71 HIV/HCV co-infected _
Retrospective Pilot Study ] progressed.[9]- In patients
patients
treated for over two years
(n=38), 29.62% showed
regression of liver fibrosis by at

least one stage.[9][10]

- The study demonstrated the
safety and feasibility of a larger
trial.[4]- No significant
differences were observed in
Feasibility RCT 53 people with HIV and the change from baseline in
NAFLD liver stiffness, controlled
attenuation parameter, or
Enhanced Liver Fibrosis (ELF)
scores between the Maraviroc

and control groups.[4]

The clinical data for Maraviroc's antifibrotic effects are less extensive than for Cenicriviroc and
are primarily derived from studies in people living with HIV, where the underlying drivers of liver
injury may differ from those in NASH. A retrospective study in HIV/HCV co-infected patients
suggested a potential benefit in reducing fibrosis progression, particularly with longer treatment
duration.[9][10] However, a recent feasibility randomized controlled trial in people with HIV and
NAFLD did not show a significant impact on markers of liver steatosis and fibrosis.[4]

Experimental Protocols
Cenicriviroc Preclinical Models[2]
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Experimental Workflow for CVC Preclinical Studies

Animal Models:
- TAA-induced Liver Fibrosis (Rats)
- Diet-induced NASH (Mice)
- Unilateral Ureteral Obstruction (UUO)
Kidney Fibrosis (Mice)

y

Drug Administration:
Cenicriviroc (various doses,
e.g., 220 mg/kg/day) or Vehicle

y

Assessments:
- Histopathology (Collagen Deposition)
- Gene Expression (e.g., Collagen Type 1 mRNA)
- Protein Expression
- Monocyte/Macrophage Recruitment

Click to download full resolution via product page

Caption: Workflow for Cenicriviroc preclinical antifibrotic studies.

e Thioacetamide (TAA)-Induced Liver Fibrosis in Rats: Male Sprague-Dawley rats were
administered TAA intraperitoneally to induce liver fibrosis. Cenicriviroc or vehicle was
administered orally.
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e Diet-Induced Non-alcoholic Steatohepatitis (NASH) in Mice: Mice were fed a high-fat, high-
carbohydrate diet to induce NASH. Cenicriviroc or vehicle was administered orally.

o Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice: Renal fibrosis was
induced by surgical ligation of one ureter. Cenicriviroc or vehicle was administered.

o Assessments: Liver and kidney tissues were collected for histological analysis of collagen
deposition (e.g., Sirius Red staining), and gene and protein expression analysis of fibrotic
markers. Monocyte/macrophage recruitment was assessed in a thioglycollate-induced
peritonitis model.[2]

Maraviroc Preclinical Model[5]

o Choline-Deficient, Ethionine-Supplemented (CDE) Diet in Mice: This diet induces chronic
liver injury, inflammation, fibrosis, and ultimately hepatocellular carcinoma (HCC). Mice were
fed the CDE diet with or without Maraviroc in their drinking water.

e Assessments: Livers were analyzed for tumor development, fibrosis (Sirius Red staining),
and markers of liver injury. Immunohistochemistry, RNA, and protein expression analyses
were used to quantify liver progenitor cells and macrophage populations and their activation
status.

Summary and Future Directions

Cenicriviroc, with its dual CCR2/CCR5 antagonism, demonstrated a clear antifibrotic effect in
preclinical models and showed a promising signal in a Phase 2b clinical trial for NASH-related
fibrosis.[1][2] However, these findings were not confirmed in a large-scale Phase 3 trial, leading
to the cessation of its development for this indication.[7]

Maraviroc, a selective CCR5 antagonist, has also shown antifibrotic potential in preclinical
models of liver injury and in a retrospective clinical study of HIV/HCV co-infected individuals.[5]
[9][10] However, a prospective randomized feasibility study in people with HIV and NAFLD did
not show a significant effect on non-invasive markers of fibrosis.[4]

In conclusion, while both Cenicriviroc and Maraviroc target chemokine pathways central to the
development of fibrosis, their clinical efficacy remains to be definitively established. The
disparate outcomes between preclinical models and late-stage clinical trials for Cenicriviroc
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underscore the challenges in translating findings from animal models to human disease. For
Maraviroc, further investigation in larger, well-controlled clinical trials is necessary to clarify its
potential as an antifibrotic agent, particularly in non-HIV-related liver diseases. The differential
roles of CCR2 and CCRS5 in various fibrotic conditions may warrant a more nuanced approach
to chemokine receptor antagonism in the future.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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